Metyrapon

Übersicht

Beschreibung

Metyrapon ist eine synthetische Verbindung, die hauptsächlich als diagnostisches Mittel und Therapeutikum eingesetzt wird. Es ist bekannt für seine Rolle bei der Diagnose der Nebenniereninsuffizienz und der Behandlung des Cushing-Syndroms, einer Erkrankung, die durch eine übermäßige Kortisolproduktion gekennzeichnet ist . This compound wirkt, indem es das Enzym Steroid-11-beta-Monooxygenase hemmt, das für die Biosynthese von Kortisol unerlässlich ist .

Wirkmechanismus

Target of Action

Metyrapone primarily targets the enzyme steroid 11-beta-monooxygenase . This enzyme plays a crucial role in the synthesis of cortisol, a hormone that regulates a wide range of processes throughout the body, including metabolism and the immune response .

Mode of Action

Metyrapone acts as an inhibitor of the enzyme steroid 11-beta-monooxygenase . By inhibiting this enzyme, metyrapone reduces the production of cortisol and corticosterone in the adrenal cortex . This inhibition leads to an increase in adrenocorticotropic hormone (ACTH) production by the pituitary due to the removal of the strong inhibitory feedback mechanism exerted by cortisol .

Biochemical Pathways

The primary biochemical pathway affected by metyrapone is the cortisol synthesis pathway in the adrenal cortex . With continued blockade of the enzymatic steps leading to the production of cortisol and corticosterone, there is a marked increase in adrenocortical secretion of their immediate precursors, 11-desoxycortisol and desoxycorticosterone . These precursors are weak suppressors of ACTH release, leading to a corresponding elevation of these steroids in the plasma and of their metabolites in the urine .

Pharmacokinetics

Metyrapone is rapidly absorbed from the gastrointestinal tract, with a peak plasma concentration reached within 1 hour . It is metabolized in the liver via rapid reduction of the ketone to an active metabolite, metyrapol . The half-life elimination of metyrapone is approximately 1.9 hours .

Result of Action

The pharmacological effect of metyrapone results in a reduction of cortisol levels, which can improve clinical and/or biochemical features and cortisol-related comorbidities of conditions such as Cushing’s syndrome . The efficacy of metyrapone has been demonstrated in all aetiologies of the condition, when used in a range of clinical settings .

Wissenschaftliche Forschungsanwendungen

Metyrapone has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying enzyme inhibition.

Biology: Employed in studies of adrenal gland function and the hypothalamic-pituitary-adrenal axis.

Medicine: Used in the diagnosis and treatment of Cushing’s syndrome and adrenal insufficiency.

Industry: Applied in the production of diagnostic kits and pharmaceutical formulations.

Biochemische Analyse

Biochemical Properties

Metyrapone is a steroid 11-beta-monooxygenase inhibitor . It interacts with the enzyme steroid 11-beta-monooxygenase, inhibiting its function . This enzyme is responsible for the conversion of 11-deoxycortisol into cortisol in the adrenal gland . By inhibiting this enzyme, Metyrapone reduces the production of cortisol and corticosterone .

Cellular Effects

Metyrapone has a significant impact on various types of cells and cellular processes. It influences cell function by reducing cortisol and corticosterone production, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . The reduction in cortisol levels leads to an increase in adrenocorticotropic hormone (ACTH) production by the pituitary .

Molecular Mechanism

The molecular mechanism of Metyrapone involves inhibiting the 11-ß-hydroxylation reaction in the adrenal cortex . This inhibition reduces cortisol and corticosterone production. The removal of the strong inhibitory feedback mechanism exerted by cortisol results in an increase in adrenocorticotropic hormone (ACTH) production by the pituitary .

Temporal Effects in Laboratory Settings

Metyrapone has a rapid onset of action, reducing cortisol levels within approximately 2 hours . It demonstrates sustained efficacy in the long term, improving clinical and/or biochemical features and cortisol-related comorbidities of diseases like Cushing’s syndrome .

Dosage Effects in Animal Models

The effects of Metyrapone vary with different dosages in animal models. For instance, the oral LD50 in rats is 521 mg/kg . At high doses, adverse effects such as cardiac arrhythmias, hypotension, and impairment of consciousness can occur .

Metabolic Pathways

Metyrapone is involved in the metabolic pathway of cortisol synthesis. It interacts with the enzyme steroid 11-beta-monooxygenase, inhibiting the conversion of 11-deoxycortisol into cortisol .

Transport and Distribution

While specific transporters or binding proteins for Metyrapone have not been identified, its primary site of action is the adrenal cortex where it inhibits the enzyme steroid 11-beta-monooxygenase .

Subcellular Localization

The subcellular localization of Metyrapone is not explicitly known. Given its mechanism of action, it is likely to be localized in the endoplasmic reticulum of the adrenal cortex cells, where the enzyme steroid 11-beta-monooxygenase is located .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Metyrapon wird durch einen mehrstufigen chemischen Prozess synthetisiert. Die Synthese beginnt mit der Reaktion von 3-Pyridincarboxaldehyd mit Aceton in Gegenwart einer Base, um 2-Methyl-1,2-di(pyridin-3-yl)propan-1-on zu bilden . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und einer Base wie Natriumhydroxid oder Kaliumhydroxid. Die Reaktion wird bei Raumtemperatur durchgeführt und mit Techniken wie Dünnschichtchromatographie überwacht.

Industrielle Produktionsverfahren

In industriellen Umgebungen beinhaltet die Produktion von this compound großtechnische chemische Reaktoren, bei denen die Reaktionsbedingungen für maximale Ausbeute und Reinheit optimiert werden. Der Prozess umfasst Schritte wie Kristallisation und Reinigung, um sicherzustellen, dass das Endprodukt pharmazeutische Standards erfüllt .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Reduktion: Die Ketongruppe in this compound kann reduziert werden, um Metyrapol zu bilden, ein aktives Alkoholmetabolit.

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Substitution: Die Pyridinringe in this compound können Substitutionsreaktionen mit verschiedenen Elektrophilen eingehen.

Häufige Reagenzien und Bedingungen

Reduktion: Häufige Reagenzien sind Natriumborhydrid oder Lithiumaluminiumhydrid, die typischerweise in wasserfreien Lösungsmitteln wie Tetrahydrofuran verwendet werden.

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid werden unter sauren oder basischen Bedingungen verwendet.

Substitution: Elektrophile wie Alkylhalogenide oder Acylchloride werden in Gegenwart einer Base oder eines Katalysators verwendet.

Hauptprodukte

Reduktion: Metyrapol

Oxidation: Verschiedene oxidierte Derivate

Substitution: Substituierte Pyridinderivate

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Medizin: Wird zur Diagnose und Behandlung des Cushing-Syndroms und der Nebenniereninsuffizienz eingesetzt.

Industrie: Wird bei der Herstellung von Diagnostika und pharmazeutischen Formulierungen eingesetzt.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es das Enzym Steroid-11-beta-Monooxygenase hemmt, das am letzten Schritt der Kortisolbiosynthese in der Nebennierenrinde beteiligt ist . Durch die Blockierung dieses Enzyms reduziert this compound die Produktion von Kortisol und Corticosteron, was zu einer Steigerung der Sekretion von Adrenocorticotrophem Hormon (ACTH) durch die Hypophyse führt . Dieser Mechanismus wird in diagnostischen Tests zur Beurteilung der Funktion der Hypothalamus-Hypophysen-Nebennieren-Achse eingesetzt .

Analyse Chemischer Reaktionen

Types of Reactions

Metyrapone undergoes several types of chemical reactions, including:

Reduction: The ketone group in metyrapone can be reduced to form metyrapol, an active alcohol metabolite.

Oxidation: Metyrapone can be oxidized under specific conditions to form various oxidized derivatives.

Substitution: The pyridine rings in metyrapone can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Reduction: Common reagents include sodium borohydride or lithium aluminum hydride, typically used in anhydrous solvents like tetrahydrofuran.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base or catalyst.

Major Products

Reduction: Metyrapol

Oxidation: Various oxidized derivatives

Substitution: Substituted pyridine derivatives

Vergleich Mit ähnlichen Verbindungen

Metyrapon ist einzigartig in seiner spezifischen Hemmung von Steroid-11-beta-Monooxygenase. Ähnliche Verbindungen umfassen:

Aminoglutethimid: Ein weiterer Steroidogenesehemmer, aber er hemmt mehrere Enzyme im Steroidbiosyntheseweg.

Ketoconazol: Ein Antimykotikum, das ebenfalls die Steroidogenese hemmt, aber ein breiteres Spektrum der Enzyminhibition aufweist.

Die Spezifität von this compound für 11-beta-Monooxygenase macht es besonders nützlich für diagnostische Zwecke und gezielte therapeutische Anwendungen .

Eigenschaften

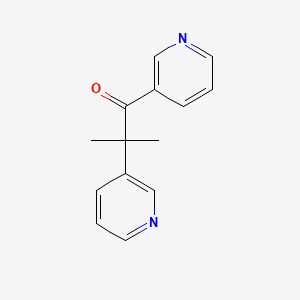

IUPAC Name |

2-methyl-1,2-dipyridin-3-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-14(2,12-6-4-8-16-10-12)13(17)11-5-3-7-15-9-11/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJLBFSROUSIWMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CN=CC=C1)C(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023314 | |

| Record name | Metyrapone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Metyrapone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015146 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>33.9 [ug/mL] (The mean of the results at pH 7.4), Sparingly soluble, SOL IN METHANOL & CHLOROFORM, 4.27e-01 g/L | |

| Record name | SID47193698 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Metyrapone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01011 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METYRAPONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Metyrapone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015146 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The pharmacological effect of Metopirone is to reduce cortisol and corticosterone production by inhibiting the 11-ß-hydroxylation reaction in the adrenal cortex. Removal of the strong inhibitory feedback mechanism exerted by cortisol results in an increase in adrenocorticotropic hormone (ACTH) production by the pituitary. With continued blockade of the enzymatic steps leading to production of cortisol and corticosterone, there is a marked increase in adrenocortical secretion of their immediate precursors, 11-desoxycortisol and desoxycorticosterone, which are weak suppressors of ACTH release, and a corresponding elevation of these steroids in the plasma and of their metabolites in the urine. These metabolites are readily determined by measuring urinary 17-hydroxycorticosteroids (17-OHCS) or 17-ketogenic steroids (17-KGS). Because of these actions, metopirone is used as a diagnostic test, with urinary 17-OHCS measured as an index of pituitary ACTH responsiveness. Metopirone may also suppress biosynthesis of aldosterone, resulting in a mild natriuresis., METYRAPONE REDUCES CORTISOL PRODUCTION BY INHIBITION OF 11BETA-HYDROXYLATION REACTION. BIOSYNTHETIC PROCESS IS TERMINATED @ 11DESOXYCORTISOL... IN NORMAL PERSON...INCR IN ACTH RELEASE FOLLOWS, & SECRETION OF 11DESOXYCORTISOL...ACCELERATED., ORAL ADMIN OF 250 MG/SQ M BODY SURFACE INCR PLASMA CONCN OF GLUCOSE & GROWTH HORMONE IN CHILDREN., @ LOW DOSES PGE2 & PGF2ALPHA RELEASE WERE STIMULATED. @ HIGHER DOSES PGF2ALPHA RELEASE WAS INHIBITED. | |

| Record name | Metyrapone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01011 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METYRAPONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM ETHER & PENTANE, WHITE TO LIGHT AMBER, FINE CRYSTALLINE POWDER | |

CAS No. |

54-36-4 | |

| Record name | Metyrapone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metyrapone [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metyrapone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01011 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | metyrapone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | metyrapone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Metyrapone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metyrapone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METYRAPONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZS9KD92H6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METYRAPONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Metyrapone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015146 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

50-51 °C, 50.5 °C | |

| Record name | Metyrapone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01011 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METYRAPONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Metyrapone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015146 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.